2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride
Description
Properties
IUPAC Name |
2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3.2ClH/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7;;/h3-5H,1-2,11H2,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPLWPACPOPIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)CCN)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247107-34-0 | |
| Record name | 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination Using N-Bromosuccinimide (NBS)
NBS is preferred for its controlled reactivity and higher yields. In a representative procedure, 5-fluoro-1H-pyrrolo[2,3-b]pyridine (7.40 g, 54.36 mmol) was dissolved in DMF (100 mL) and cooled to -10°C. NBS (9.67 g, 54.36 mmol) was added portionwise, and the mixture was stirred for 1 hour. Quenching with water (100 mL) followed by filtration and drying yielded 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (11.50 g, 81.56%). Similar conditions at 0°C for 2 hours afforded a 64% yield.
Bromination Using Elemental Bromine
Direct bromination with Br₂ in DMF at room temperature for 4 hours resulted in a lower yield (40%). For instance, adding bromine (0.75 mL, 14.5 mmol) to 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1 g, 7.34 mmol) in DMF (10 mL) yielded 0.6 g of the brominated product after purification.
Table 1: Comparative Bromination Conditions and Yields
| Brominating Agent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| NBS | DMF | -10°C | 1 h | 81.56% | |
| NBS | DMF | 0°C | 2 h | 64% | |
| Br₂ | DMF | 20°C | 4 h | 40% |
NBS outperforms bromine due to milder conditions and reduced side reactions, making it more suitable for large-scale synthesis.
Amination to Form 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
The brominated intermediate undergoes nucleophilic substitution with ethylamine or analogous amines to introduce the ethanamine moiety. While detailed protocols are scarce in publicly available literature, EvitaChem notes that ethylamine is typically used under conditions promoting SNAr (nucleophilic aromatic substitution). For example, reacting 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine with excess ethylamine in a polar aprotic solvent (e.g., DMF or THF) at elevated temperatures (80–100°C) likely facilitates this step. Purification via silica gel chromatography or recrystallization yields the free base, 2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine.
Salt Formation to Dihydrochloride
Conversion to the dihydrochloride salt enhances stability and solubility. Treating the free base with hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol or diethyl ether) precipitates the salt. For instance, dissolving 2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine in anhydrous ethanol and bubbling HCl gas through the solution yields the dihydrochloride after filtration and drying.
Comparative Analysis of Methods
The choice of brominating agent critically impacts overall efficiency. NBS-based routes achieve higher yields (64–82%) compared to bromine (40%), albeit at lower temperatures. The amination step remains less documented, but standard SNAr conditions are inferred from analogous heterocyclic systems. Salt formation is straightforward, with near-quantitative yields reported for hydrochloride derivatives.
Chemical Reactions Analysis
Core Synthetic Reactions
The compound’s synthesis involves multi-step processes, including:
Table 1: Key Synthetic Steps and Conditions
Ethanamine Side Chain
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form secondary amines or amides. For example:
Fluorine Substitution
-
Nucleophilic Aromatic Substitution (SNAr) : Fluorine at position 5 is displaced by strong nucleophiles (e.g., hydroxides, amines) under basic conditions .
Heteroaromatic Ring Modifications
-
Cross-Coupling Reactions :
Industrial-Scale Reaction Optimization
Large-scale production employs:
-
Continuous Flow Chemistry : Enhances yield (>90%) and reduces side products in fluorination steps.
-
Automated Crystallization : Ensures high-purity dihydrochloride salt formation (99.5% purity) .
Reaction Mechanisms and Kinetics
-
SNAr at Fluorine : Follows a two-step mechanism (Meisenheimer complex formation followed by fluoride departure), with rate constants (k) of 0.15–0.30 M⁻¹s⁻¹ in DMF .
-
Pd-Catalyzed Couplings : Turnover frequencies (TOF) exceed 500 h⁻¹ due to electron-deficient pyridine ring enhancing oxidative addition efficiency .
Stability Under Reaction Conditions
| Condition | Stability Outcome | Application Consideration |
|---|---|---|
| Acidic (pH < 3) | Degrades via protonation of pyridine nitrogen | Avoid strong acids in storage |
| Basic (pH > 10) | Ethylamine side chain undergoes hydrolysis | Limit exposure during synthesis |
| High Temperature (>150°C) | Ring decomposition observed | Use mild heating in couplings |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine; dihydrochloride in anticancer research. For instance, compounds derived from pyrrolo[2,3-b]pyridine structures have shown significant cytotoxic effects against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds, revealing promising results in inhibiting tumor cell proliferation through mechanisms that may involve apoptosis and cell cycle arrest .
Mechanism of Action
The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized to interact with specific molecular targets involved in cancer progression, such as kinases and other signaling pathways. The presence of the fluorine atom may enhance the compound's binding affinity and selectivity toward these targets .
Neuropharmacology
Potential Neuroprotective Effects
Research indicates that compounds with a pyrrolo[2,3-b]pyridine scaffold may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neurotransmitter systems and reduce oxidative stress could contribute to their neuroprotective effects .
Behavioral Studies
Behavioral assays in animal models have been conducted to assess the impact of this compound on cognitive functions and motor activities. Preliminary results suggest that it may improve memory retention and reduce anxiety-like behaviors, indicating its potential as a therapeutic agent for cognitive disorders .
Synthetic Applications
Building Block for Drug Development
The unique structure of 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine; dihydrochloride makes it a valuable building block in the synthesis of more complex pharmaceutical agents. Its derivatives can be synthesized to explore modifications that enhance efficacy or reduce side effects .
Chemical Properties
The compound possesses distinct chemical properties that facilitate its use in various synthetic pathways. Its melting point (112-113 ºC) and boiling point (approximately 277.6 ºC) suggest stability under standard laboratory conditions, making it suitable for further chemical manipulations .
Case Study 1: Anticancer Properties
A study published in Molecules explored the anticancer activity of related pyrrolo[2,3-b]pyridine derivatives, demonstrating their effectiveness against human tumor cells with specific IC50 values indicating their potency .
Case Study 2: Neuroprotective Effects
Another research article assessed the neuroprotective effects of pyrrolo[2,3-b]pyridine derivatives in models of oxidative stress-induced neuronal damage, reporting significant protective effects and suggesting potential pathways involved in neuroprotection .
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₉H₁₁Cl₂FN₃ (hydrochloride form: C₉H₁₀FN₃·2HCl)
- Molecular Weight : 215.66 g/mol (hydrochloride salt) .
- CAS Number : 2095410-51-6 .
- Appearance : White to off-white powder, stored at room temperature .
Applications : This compound is a key intermediate in drug discovery, particularly in developing kinase inhibitors or antiviral agents. Derivatives of this scaffold have shown activity as PB2 inhibitors for influenza treatment .
Comparison with Structural Analogs
The following table compares the target compound with structurally related pyrrolopyridine derivatives, emphasizing substituents, molecular properties, and biological relevance.
Key Observations:
Substituent Effects :
- Fluoro vs. Chloro : Fluorine at position 5 enhances metabolic stability and electronic properties compared to chlorine, which may improve pharmacokinetics .
- Ring Fusion : Pyrrolo[2,3-b]pyridine derivatives ([2,3-b] fusion) exhibit distinct electronic profiles compared to [2,3-c] isomers, influencing target selectivity .
Biological Relevance: The target compound’s ethanamine side chain is critical for binding to PB2 capsid proteins in influenza, as demonstrated by derivatives with pyrazinone linkers showing sub-micromolar activity . Chlorinated analogs are explored in kinase inhibition but lack detailed efficacy data compared to fluorinated counterparts .
Biological Activity
2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and research findings.
Chemical Characteristics
- Chemical Formula : C9H11ClFN3
- Molecular Weight : 215.66 g/mol
- IUPAC Name : 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride (1:1)
- Appearance : Powder
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Antiviral Activity : Research indicates that the compound inhibits the PB2 subunit of the influenza virus RNA-dependent RNA polymerase (RdRP), which is crucial for viral replication. This inhibition disrupts the viral life cycle, making it a candidate for antiviral drug development against influenza viruses .
- Binding Affinity : Studies have shown that the compound exhibits significant binding affinity to viral proteins, enhancing its potential effectiveness as an antiviral agent. The presence of fluorine increases lipophilicity, facilitating cellular membrane penetration .
Antiviral Properties
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride | PB2 | Inhibitor | |
| VX787 | PB2 | Antiviral against influenza | |
| GSK2982772 | Viral polymerases | Antiviral properties |
Cytotoxicity Studies
In addition to its antiviral properties, cytotoxicity assays have been performed to evaluate the compound's effects on various cancer cell lines:
Case Studies and Research Findings
Several studies have explored the biological activity of 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride:
- Influenza Virus Inhibition : A study demonstrated that this compound effectively inhibits PB2 with a KD value of 0.11 μM, showcasing its potential as a lead compound for anti-influenza drug discovery. The EC50 value was reported at 1.025 μM with a CC50 greater than 100 μM, indicating a favorable therapeutic index .
- Cytotoxicity in Cancer Models : In vitro evaluations revealed that the compound exhibited cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology. The structure-activity relationship (SAR) analyses indicated that specific substitutions on the pyrrole ring enhance cytotoxicity against cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated pyrrolo[2,3-b]pyridine precursors and boronic acid derivatives. For example, iodination of the pyrrolo-pyridine core (e.g., using N-iodosuccinimide) followed by coupling with a fluorinated boronic acid yields the desired fluorinated intermediate . Subsequent reduction of the nitrile or amide group to the primary amine (e.g., using LiAlH4) and dihydrochloride salt formation completes the synthesis. Key reaction conditions include inert atmospheres, optimized temperatures (e.g., 90–105°C), and solvent systems like toluene/EtOH/H2O .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended for biological assays).
- Nuclear Magnetic Resonance (NMR) (1H, 13C, and 19F) to confirm substituent positions and fluorine incorporation.
- Mass Spectrometry (MS) for molecular weight validation.
- X-ray Crystallography (if crystalline) to resolve stereochemical ambiguities, as seen in related pyrrolo-pyridine derivatives .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : While specific hazard data are limited, general precautions include:
- Use of PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Emergency procedures: Wash skin with water for 15 minutes if exposed; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Test Pd(PPh3)4 vs. PdCl2(dppf) for cross-coupling efficiency.
- Solvent Systems : Evaluate polar aprotic solvents (DMF, DMSO) vs. toluene/EtOH mixtures for solubility and reaction rates.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 105°C to 120°C) .
- Example: A 52.7% yield was achieved for a related compound using HCl-mediated salt formation under controlled heating (50°C) .
Q. What strategies address contradictory data in biological activity studies?
- Methodological Answer : Contradictions may arise from:
- Impurity Profiles : Re-evaluate compound purity via HPLC-MS to rule out side products.
- Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa).
- Structural Analogues : Compare activity with derivatives lacking the 5-fluoro or ethanamine groups to isolate pharmacophoric elements .
Q. How does the 5-fluoro substituent influence binding affinity in target proteins?
- Methodological Answer : The 5-fluoro group enhances:
- Electron-Withdrawing Effects : Stabilizes π-π stacking with aromatic residues in kinase active sites.
- Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes.
Computational docking (e.g., AutoDock Vina) and MD simulations can predict interactions, validated by mutagenesis studies (e.g., Ala-scanning of binding pockets) .
Q. What methodologies assess the environmental impact of this compound?
- Read-Across Models : Compare with structurally similar compounds (e.g., chlorinated pyrrolo-pyridines) to estimate biodegradability (OECD 301F).
- Aquatic Toxicity Assays : Use Daphnia magna or Danio rerio (zebrafish) embryos to measure LC50 values.
- Soil Mobility Studies : Column chromatography with artificial soil to model adsorption/leaching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
